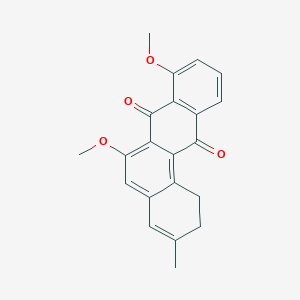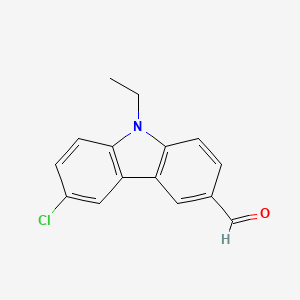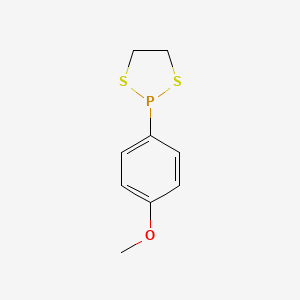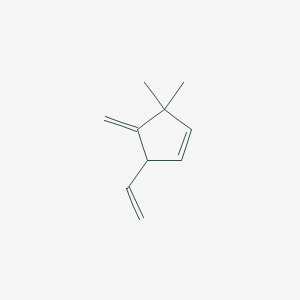![molecular formula C16H24OS B14380490 [4-(Cyclohexylsulfanyl)butoxy]benzene CAS No. 90184-25-1](/img/structure/B14380490.png)
[4-(Cyclohexylsulfanyl)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Cyclohexylsulfanyl)butoxy]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a butoxy group and a cyclohexylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclohexylsulfanyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 4-chlorobutylcyclohexyl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Cyclohexylsulfanyl)butoxy]benzene can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.
Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: [4-(Cyclohexylsulfanyl)butoxy]benzene can be used as a ligand in catalytic systems, enhancing the efficiency of certain reactions.
Material Science: The compound may be incorporated into polymers or other materials to impart specific properties such as increased stability or flexibility.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry:
Manufacturing: The compound can be used in the production of specialty chemicals, coatings, and adhesives.
Electronics: It may find applications in the development of electronic materials due to its potential conductive properties.
Mechanism of Action
The mechanism of action of [4-(Cyclohexylsulfanyl)butoxy]benzene depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the context of its use, whether in chemical reactions or biological processes.
Comparison with Similar Compounds
[4-(Cyclohexylthio)butoxy]benzene: Similar structure but with a thioether group instead of a sulfanyl group.
[4-(Cyclohexylmethoxy)butoxy]benzene: Similar structure but with a methoxy group instead of a sulfanyl group.
Uniqueness:
Structural Features: The presence of both a butoxy group and a cyclohexylsulfanyl group in [4-(Cyclohexylsulfanyl)butoxy]benzene provides unique steric and electronic properties.
Reactivity: The compound’s reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.
Properties
CAS No. |
90184-25-1 |
|---|---|
Molecular Formula |
C16H24OS |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-cyclohexylsulfanylbutoxybenzene |
InChI |
InChI=1S/C16H24OS/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1,3-4,9-10,16H,2,5-8,11-14H2 |
InChI Key |
CGPMAWLFSZHBBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)



![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)

![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)


![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)

![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
